O-Phenolsulfonic acid, also known as 2-hydroxybenzenesulfonic acid, is a chemical compound characterized by the presence of a sulfonic acid group attached to a phenolic structure. It appears as a yellowish liquid that can turn brown upon exposure to air. This compound is soluble in alcohol and has a molecular formula of with a molecular weight of approximately 174.17 g/mol . It is important to note that O-Phenolsulfonic acid exists as a mixture of ortho and para isomers, contributing to its varied chemical properties and reactivity .
O-Phenolsulfonic acid exhibits significant reactivity due to its acidic nature. Key reactions include:
These reactions highlight the compound's role as both a reagent and a catalyst in various chemical processes.
O-Phenolsulfonic acid can be synthesized through several methods:
These synthesis routes underscore the versatility of O-Phenolsulfonic acid in organic chemistry.
O-Phenolsulfonic acid finds diverse applications across various industries:
Research into the interactions of O-Phenolsulfonic acid with other compounds indicates its potential effects on biological systems. Studies have shown that it can interact with various organic molecules, influencing their reactivity and stability. Additionally, it has been investigated for its role in metabolic pathways within organisms, although detailed studies on specific interactions remain limited.
O-Phenolsulfonic acid shares structural similarities with several other compounds within the benzenesulfonic acids category. Here are some comparable compounds:
The uniqueness of O-Phenolsulfonic acid lies in its specific position of substitution (ortho) on the benzene ring, which affects its reactivity and applications compared to other sulfonated phenolic compounds.
Corrosive;Irritant